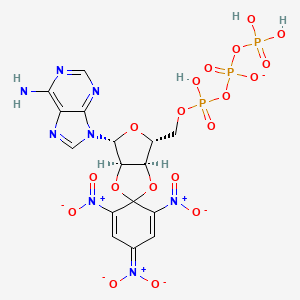

TNP-ATP (triethylammonium salt)

Descripción

BenchChem offers high-quality TNP-ATP (triethylammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TNP-ATP (triethylammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C16H15N8O19P3-2 |

|---|---|

Peso molecular |

716.3 g/mol |

Nombre IUPAC |

[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono phosphate |

InChI |

InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-1/t7-,11-,12-,15-/m1/s1 |

Clave InChI |

LQZBDVDATBCNNN-UHEGPQQHSA-M |

SMILES isomérico |

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |

SMILES canónico |

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Spectroscopic Landscape of TNP-ATP Triethylammonium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), as its triethylammonium (B8662869) salt, is a highly valuable fluorescent analog of adenosine triphosphate (ATP). Its intrinsic spectral properties, which are exquisitely sensitive to the local microenvironment, make it a powerful tool for investigating the structure, function, and inhibition of ATP-binding proteins, including kinases, ATPases, and motor proteins. This technical guide provides a comprehensive overview of the spectral characteristics of TNP-ATP, detailed experimental protocols for its use, and visual representations of its application in studying molecular interactions.

Core Spectral Properties of TNP-ATP

TNP-ATP possesses distinct absorption and fluorescence characteristics that are fundamental to its utility as a molecular probe. In aqueous solutions, TNP-ATP exhibits a low fluorescence quantum yield. However, upon binding to the typically more hydrophobic environment of a protein's ATP-binding pocket, a significant enhancement in fluorescence intensity and a blue shift in the emission maximum are observed.[1][2] This phenomenon is the basis for a wide range of assays designed to study protein-ATP interactions.[2]

Quantitative Spectral Data

The following table summarizes the key quantitative spectral properties of TNP-ATP triethylammonium salt in various environments.

| Property | Value | Conditions |

| Absorption Maxima (λmax) | 259 nm, 408 nm, 470 nm | Tris-HCl buffer, pH 7.5[3] |

| 408 nm, 470 nm | Aqueous solution[1][2] | |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ at 259 nm | Tris-HCl buffer, pH 7.5[3] |

| 26,400 M⁻¹cm⁻¹ at 408 nm | Tris-HCl buffer, pH 7.5[3] | |

| 18,500 M⁻¹cm⁻¹ at 470 nm | Tris-HCl buffer, pH 7.5[3] | |

| Excitation Maxima (λex) | 403 nm, 408 nm, 410 nm, 470 nm | Dependent on instrumentation and experimental setup[1][2][3][4][5] |

| Emission Maximum (λem) | 561 nm | Water[1][2] |

| 552 nm | Tris-HCl buffer, pH 7.5[3] | |

| 547 nm | Bound to Insulin-Degrading Enzyme[5] | |

| 533 nm | N,N-dimethylformamide[1] | |

| Blue-shifted upon protein binding | General observation[2][4] | |

| Isosbestic Point | 339 nm | Varies with pH[1] |

| pKa | 5.1 | Relates to the ionization of the trinitrophenyl group[1] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the spectral properties of TNP-ATP.

Determination of Protein-TNP-ATP Binding Affinity

This protocol outlines the use of fluorescence titration to determine the dissociation constant (Kd) of TNP-ATP for an ATP-binding protein.

Materials:

-

TNP-ATP triethylammonium salt stock solution (e.g., 10 mM in water)

-

Purified ATP-binding protein of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5)

-

Spectrofluorometer with temperature control and magnetic stirring

-

Quartz cuvette

Procedure:

-

Instrument Setup: Set the spectrofluorometer excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm.[4] Set the temperature to the desired experimental value (e.g., 25°C).

-

Blank Measurement: Record the fluorescence spectrum of the assay buffer alone to establish the background signal.

-

TNP-ATP Spectrum: Add TNP-ATP to the cuvette to a final concentration of 1-5 µM.[4] Record the fluorescence emission spectrum. The peak should be observed around 561 nm in an aqueous buffer.[1][2]

-

Protein Titration: Add increasing concentrations of the purified protein to the cuvette containing TNP-ATP. After each addition, allow the system to equilibrate (typically 1-2 minutes with gentle stirring) and record the fluorescence emission spectrum.

-

Data Analysis:

-

For each protein concentration, determine the fluorescence intensity at the emission maximum.

-

Correct the fluorescence intensity for dilution effects if the added protein volume is significant.

-

Plot the change in fluorescence intensity (ΔF) against the protein concentration.

-

Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

Competitive Binding Assay for Non-fluorescent Ligands

This protocol allows for the determination of the binding affinity of a non-fluorescent competitor (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace TNP-ATP from a protein.

Materials:

-

All materials from the previous protocol.

-

Stock solution of the non-fluorescent competitor ligand.

Procedure:

-

Complex Formation: Prepare a solution containing the ATP-binding protein and TNP-ATP at concentrations that result in a significant portion of the TNP-ATP being bound (typically, protein concentration > Kd and TNP-ATP at a fixed concentration, e.g., 1 µM).

-

Initial Spectrum: Record the fluorescence emission spectrum of the protein-TNP-ATP complex. This will serve as the starting point (maximum fluorescence).

-

Competitor Titration: Add increasing concentrations of the competitor ligand to the cuvette. After each addition, allow the system to equilibrate and record the fluorescence emission spectrum. A decrease in fluorescence intensity will be observed as the competitor displaces the bound TNP-ATP.[1]

-

Data Analysis:

-

Plot the fluorescence intensity against the logarithm of the competitor concentration.

-

Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound TNP-ATP).

-

Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the Kd of TNP-ATP.

-

Visualizing Workflows and Pathways

Experimental Workflow for TNP-ATP Binding Assay

Caption: Workflow for determining protein-TNP-ATP binding affinity.

Probing a Protein Kinase Signaling Event with TNP-ATP

Caption: Using TNP-ATP to study kinase-ligand interactions.

Conclusion

TNP-ATP triethylammonium salt is an indispensable tool in the study of ATP-binding proteins. Its environment-sensitive fluorescence provides a robust and versatile platform for determining binding affinities, exploring enzyme kinetics, and screening for inhibitors. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments that leverage the unique spectral properties of this powerful fluorescent nucleotide analog. Careful consideration of experimental conditions, particularly buffer composition and pH, is crucial for obtaining accurate and reproducible data.[2]

References

- 1. TNP-ATP - Wikipedia [en.wikipedia.org]

- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Unveiling Molecular Interactions: A Technical Guide to the Fluorescence of TNP-ATP Triethylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Fluorescence Modulation Upon Binding

The triethylammonium (B8662869) salt of 2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool in biochemical and pharmacological research. Its utility lies in a significant change in its fluorescent properties upon binding to ATP-binding proteins. In an aqueous solution, TNP-ATP exhibits weak fluorescence. However, when it binds to the often more hydrophobic environment of a protein's nucleotide-binding pocket, its fluorescence intensity increases dramatically, accompanied by a blue shift in its emission maximum.[1][2] This phenomenon provides a sensitive method for studying protein-ATP interactions, determining binding affinities, and screening for potential inhibitors.

The core mechanism of this fluorescence change is attributed to the altered microenvironment of the trinitrophenyl moiety.[1] When free in a polar aqueous solution, the excited state of the TNP group is quenched by the solvent molecules. Upon binding to a protein, the TNP group is shielded from the solvent and enters a more nonpolar environment within the ATP-binding site. This protection from solvent quenching and the altered polarity of the local environment lead to a significant enhancement of the fluorescence quantum yield and a shift of the emission to a shorter wavelength (blue shift).[1][2]

Quantitative Analysis of TNP-ATP Interactions

The fluorescence change of TNP-ATP upon protein binding can be quantified to determine key binding parameters such as the dissociation constant (Kd). This is typically achieved through fluorescence titration experiments where the fluorescence intensity is measured as a function of protein or TNP-ATP concentration. The resulting saturation curve can be fitted to a binding model to calculate the Kd.

Below is a summary of reported dissociation constants (Kd) for TNP-ATP with various proteins, illustrating the wide range of affinities observed.

| Protein Family | Protein Name | Organism | Kd of TNP-ATP (µM) | Reference |

| Kinases | CheA (high-affinity site) | Escherichia coli | 0.0016 | [1] |

| CheA (low-affinity site) | Escherichia coli | ~16 | [1] | |

| CASK | Homo sapiens | 0.563 | [3] | |

| STRADα | Homo sapiens | 1.1 | [3] | |

| ATPases | Selenophosphate Synthetase | Escherichia coli | (See notes in[1]) | [1] |

| TrwB | Bacteria | (See notes in[1]) | [1] | |

| Other Proteins | Nbp35-Cfd1 complex | Homo sapiens | (See notes in[1]) | [1] |

Note: The Kd values can vary depending on experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

Fluorescence Titration Assay for Determining Binding Affinity

This protocol describes a standard method for determining the dissociation constant (Kd) of a protein for TNP-ATP.

Materials:

-

Spectrofluorometer with temperature control

-

Quartz cuvette

-

TNP-ATP triethylammonium salt stock solution (concentration determined by absorbance at 408 nm)

-

Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)

-

Buffer solution used for protein purification

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to 410 nm.

-

Set the emission wavelength scan range from 480 nm to 650 nm.[3]

-

Alternatively, for single-point measurements, set the emission wavelength to the expected maximum of the bound form (typically around 540-550 nm).[4]

-

Equilibrate the spectrofluorometer to the desired experimental temperature.

-

-

Titration:

-

Method A: Titrating Protein into TNP-ATP:

-

Add a known concentration of TNP-ATP (typically in the low micromolar range) to the cuvette containing buffer.

-

Record the initial fluorescence spectrum or intensity.

-

Make successive additions of the concentrated protein solution to the cuvette.

-

After each addition, allow the system to equilibrate (usually a few minutes) and record the fluorescence.

-

Correct for dilution by subtracting the fluorescence of a blank titration (protein added to buffer alone).

-

-

Method B: Titrating TNP-ATP into Protein:

-

Add a known concentration of the protein to the cuvette.

-

Record the initial fluorescence.

-

Make successive additions of the TNP-ATP stock solution.

-

Record the fluorescence after each addition and equilibration.

-

Correct for the inner filter effect, especially at higher TNP-ATP concentrations.[2]

-

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the protein or TNP-ATP concentration.

-

Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) using non-linear regression software to determine the Kd.[4]

-

Förster Resonance Energy Transfer (FRET) Assay

TNP-ATP can act as an excellent FRET acceptor due to its broad absorption spectrum in the visible range, which overlaps with the emission spectra of many common donor fluorophores (e.g., tryptophan residues in proteins, or fluorescent labels like fluorescein).[2][5] This allows for the measurement of distances between the ATP-binding site and other sites on the protein.

General Protocol Outline:

-

Select a suitable donor fluorophore: This could be an intrinsic tryptophan residue of the protein or an extrinsically attached fluorescent label. The emission spectrum of the donor must overlap with the absorption spectrum of TNP-ATP.[6]

-

Prepare the protein sample: If using an extrinsic donor, label the protein according to the manufacturer's protocol.

-

Measure donor fluorescence: In the absence of TNP-ATP, measure the fluorescence emission spectrum and lifetime of the donor.

-

Add TNP-ATP: Titrate TNP-ATP into the protein solution and monitor the quenching of the donor fluorescence.

-

Calculate FRET efficiency: The efficiency of energy transfer (E) can be calculated from the decrease in donor fluorescence intensity or lifetime.

-

Determine the distance: The distance (r) between the donor and acceptor can be calculated using the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶), where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.

Visualizing the Mechanism and Applications

Mechanism of Fluorescence Change

The following diagram illustrates the fundamental principle of TNP-ATP's fluorescence change upon binding to a protein.

Caption: TNP-ATP fluorescence is weak in solution and strong when bound to a protein.

Experimental Workflow for Binding Affinity Determination

This workflow outlines the key steps in a typical fluorescence titration experiment.

Caption: Workflow for determining Kd using TNP-ATP fluorescence titration.

Role in P2X Receptor Signaling Pathway Analysis

TNP-ATP is a potent competitive antagonist of P2X receptors, a family of ATP-gated ion channels.[7][8] This property makes it a valuable tool for dissecting the role of P2X receptors in various signaling pathways. The diagram below shows how TNP-ATP can be used to block P2X receptor-mediated signaling.

Caption: TNP-ATP competitively inhibits ATP binding to P2X receptors, blocking downstream signaling.

References

- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNP-ATP - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent and colored trinitrophenylated analogs of ATP and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 7. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into the competitive inhibition of the ATP-gated P2X receptor channel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TNP-ATP Triethylammonium Salt: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and key applications of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) triethylammonium (B8662869) salt. It is designed to be a valuable resource for researchers in biochemistry, pharmacology, and drug discovery who utilize this fluorescent ATP analog in their studies of ATP-binding proteins and purinergic signaling.

Core Structure and Chemical Properties

TNP-ATP is a fluorescent derivative of adenosine (B11128) triphosphate (ATP) where a trinitrophenyl (TNP) group is attached to the ribose moiety. This modification confers fluorescent properties to the molecule while largely preserving its ability to bind to ATP-binding sites in many proteins.[1] The triethylammonium salt form enhances its solubility in aqueous solutions.

The core structure consists of an adenine (B156593) base, a ribose sugar, a triphosphate chain, and the attached 2,4,6-trinitrophenyl group. The triethylammonium ions act as counterions to the negatively charged phosphate (B84403) groups.

Table 1: Physicochemical Properties of TNP-ATP Triethylammonium Salt

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₃N₈O₁₉P₃ · 4C₆H₁₆N | [2] |

| Molecular Weight | 1123.04 g/mol | [2] |

| Purity | ≥95% (typically by HPLC) | |

| Appearance | Orange solution in water | [3] |

| Solubility | Soluble in water | |

| Storage Conditions | Store at -20°C, protected from light. |

Table 2: Spectroscopic Properties of TNP-ATP

| Parameter | Value | Conditions | Reference(s) |

| Absorption Maxima (λmax) | 259 nm, 408 nm, 470 nm | Tris-HCl, pH 7.5 | [3] |

| Molar Extinction Coefficient (ε) | 25,000 L·mol⁻¹·cm⁻¹ (at 259 nm)26,400 L·mol⁻¹·cm⁻¹ (at 408 nm)18,500 L·mol⁻¹·cm⁻¹ (at 470 nm) | Tris-HCl, pH 7.5 | [3] |

| Excitation Maximum (λexc) | 403 nm - 410 nm | Aqueous solution | [2][4] |

| Emission Maximum (λem) | ~561 nm (free in aqueous solution)~538-547 nm (protein-bound) | Aqueous solution | [2][5] |

Biological Activity as a P2X Receptor Antagonist

TNP-ATP is a potent and selective antagonist of certain subtypes of the P2X receptor family, which are ligand-gated ion channels activated by extracellular ATP.[1] This antagonistic activity makes it a valuable tool for studying the physiological and pathological roles of these receptors.

Table 3: Antagonistic Activity (IC₅₀) of TNP-ATP at P2X Receptors

| Receptor Subtype | IC₅₀ (nM) | Reference(s) |

| P2X₁ | 6 | [2] |

| P2X₃ | 0.9 | [2] |

| P2X₂/₃ | 7 | [2] |

| P2X₂ | 2,000 | [2] |

| P2X₄ | 15,200 | [2] |

| P2X₇ | >30,000 | [2] |

The high affinity and selectivity of TNP-ATP for P2X₁, P2X₃, and P2X₂/₃ receptors allow for the pharmacological dissection of purinergic signaling pathways in various tissues and disease models.

Experimental Protocols

TNP-ATP is widely used in fluorescence-based assays to study protein-nucleotide interactions. The fluorescence of TNP-ATP is significantly enhanced, and the emission maximum undergoes a blue shift upon binding to the hydrophobic environment of an ATP-binding pocket.[4]

Direct Titration Fluorescence Assay for Protein Binding

This protocol is used to determine the binding affinity (dissociation constant, Kd) of a protein for TNP-ATP.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

TNP-ATP triethylammonium salt stock solution (e.g., 1 mM in water)

-

Spectrofluorometer

-

Cuvette or microplate

Procedure:

-

Set the spectrofluorometer to an excitation wavelength of 410 nm and record the emission spectrum from 500 nm to 600 nm.

-

To a cuvette containing the protein solution at a known concentration (e.g., 1 µM), make sequential additions of small aliquots of the TNP-ATP stock solution.

-

After each addition, mix thoroughly and record the fluorescence intensity at the emission maximum (typically around 540 nm when bound).

-

Correct for dilution and inner filter effects if necessary.

-

Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.

-

Fit the resulting saturation curve to a suitable binding equation (e.g., one-site binding) to calculate the Kd.

Competition Binding Assay

This protocol is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace TNP-ATP from a protein.

Materials:

-

Purified protein of interest

-

TNP-ATP triethylammonium salt

-

Non-fluorescent competitor ligand (e.g., ATP)

-

Spectrofluorometer

Procedure:

-

Prepare a solution containing the protein and a concentration of TNP-ATP that gives a significant fluorescence signal (typically near its Kd).

-

Record the initial fluorescence intensity.

-

Add increasing concentrations of the competitor ligand to the protein-TNP-ATP complex.

-

After each addition, incubate to reach equilibrium and record the fluorescence intensity.

-

The decrease in fluorescence corresponds to the displacement of TNP-ATP by the competitor.

-

Plot the fluorescence intensity as a function of the competitor concentration and fit the data to a competitive binding equation to determine the inhibitor constant (Ki) of the competitor.[5]

Visualizations

P2X Receptor Antagonism by TNP-ATP

Caption: Competitive antagonism of a P2X receptor by TNP-ATP, blocking ATP-mediated ion channel activation.

Experimental Workflow for Determining Protein-Ligand Binding Affinity

Caption: Workflow for determining protein-ligand binding affinities using TNP-ATP fluorescence assays.

References

- 1. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TNP-ATP - Wikipedia [en.wikipedia.org]

The Impact of Protein Binding on TNP-ATP Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool for studying the interactions between ATP and various proteins.[1][2][3] Its utility stems from the environmentally sensitive nature of its fluorescence. In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, upon binding to the typically more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence properties undergo a dramatic change, providing a robust signal for monitoring binding events.[1][2] This technical guide delves into the core principles of how TNP-ATP binding to a protein affects its fluorescence, presents quantitative data for various protein interactions, and provides detailed experimental protocols for its use.

Core Principle: Environmentally Sensitive Fluorescence

The fluorescence of the trinitrophenyl (TNP) moiety is highly dependent on the polarity and viscosity of its surrounding environment.[2][4] In a polar aqueous solution, the excited state of TNP-ATP is efficiently quenched by water molecules, resulting in low fluorescence quantum yield.[2][5] When TNP-ATP binds to a protein, it is transferred from this polar environment to the often nonpolar, hydrophobic confines of the ATP-binding site.[4][5] This sequestration from water and the altered dielectric constant of the binding pocket reduce the non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity.[1][4][5]

Concurrently, this environmental shift typically causes a hypsochromic shift, or "blue shift," in the emission maximum.[2][4] This shift to shorter wavelengths is also a consequence of the change in polarity of the solvent environment.[4] The magnitude of the fluorescence enhancement and the extent of the blue shift can provide insights into the nature of the binding pocket.[4]

Quantitative Analysis of TNP-ATP-Protein Interactions

The binding of TNP-ATP to proteins can be quantified by monitoring the changes in its fluorescence. The dissociation constant (Kd), a measure of binding affinity, can be determined through fluorescence titration experiments.[2] The following table summarizes the fluorescence changes and binding affinities for TNP-ATP with a selection of proteins.

| Protein | Protein Class | Kd of TNP-ATP (µM) | Kd of ATP (µM) | Fluorescence Enhancement (Fold Increase) | Emission Max (λem) Free (nm) | Emission Max (λem) Bound (nm) | Blue Shift (nm) | Reference |

| CheA | Histidine Kinase | <0.01 - 1 | ~1000 | Several-fold | 561 | Not explicitly stated | Yes | [2][4] |

| CASK | Pseudokinase | ~1 | Not specified | 3- to 5-fold | 561 | 540 | 21 | [1] |

| Insulysin (IDE) | Metalloprotease | 1.15 | 1300 | >4-fold | Not specified | Not specified | Not specified | [3] |

| Myosin | Motor Protein | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |

| TrwB | ATPase | Not specified | Not specified | Not specified | Not specified | Not specified | Significant | [4] |

| PhoQcat | Histidine Kinase | Not specified | 412 | Not specified | ~550 | ~540 | ~10 | [6] |

Note: The exact values for fluorescence enhancement and blue shift can vary depending on experimental conditions such as buffer composition, pH, and temperature.[4]

Experimental Protocols

The following are detailed methodologies for performing TNP-ATP binding assays in both cuvette-based and microplate-based formats.[1]

Standard Cuvette-Based Binding Assay

This protocol is suitable for detailed characterization of TNP-ATP binding to a purified protein.

Materials:

-

Purified protein of interest (1-4 µM final concentration)

-

TNP-ATP stock solution (e.g., 6.4 mM in water, pH 7.0)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.0-7.5)

-

Spectrofluorometer with a temperature-controlled cuvette holder

-

Standard fluorescence cuvettes

-

Magnetic stir bar and stirrer

Procedure:

-

Prepare the TNP-ATP solution: Add 2 mL of assay buffer to a clean cuvette containing a magnetic stir bar. Add the appropriate volume of TNP-ATP stock solution to achieve the desired final concentration (e.g., 1.6 µL of a 6.4 mM stock for a final concentration of 5 µM).

-

Measure the baseline fluorescence: Place the cuvette in the spectrofluorometer and turn on the magnetic stirring. Excite the sample at 410 nm and record the emission spectrum from 500 nm to 600 nm. The peak fluorescence for free TNP-ATP should be around 561 nm.[1][2]

-

Prepare the protein sample: In a separate cuvette, add your protein of interest to the assay buffer to a final volume of 2 mL.

-

Initiate the binding reaction: Add the same amount of TNP-ATP stock solution as in step 1 to the cuvette containing the protein.

-

Measure the bound fluorescence: Immediately place the cuvette in the spectrofluorometer with stirring. Excite the sample at 410 nm and record the emission spectrum from 500 nm to 600 nm. Observe the increase in fluorescence intensity and any blue shift in the emission maximum (typically to around 540-550 nm).[1]

-

(Optional) Competition Assay: To confirm the specificity of the interaction, add a large excess of unlabeled ATP (e.g., 500 µM final concentration) to the cuvette. A decrease in the fluorescence signal indicates displacement of TNP-ATP from the binding site.[1]

-

(Optional) Control for non-specific binding: Repeat the experiment using a non-ATP binding protein (e.g., lysozyme) at the same concentration as your protein of interest to account for any background fluorescence changes.[1]

Microplate-Based Binding Assay

This protocol is ideal for higher-throughput screening of compounds that may inhibit ATP binding.

Materials:

-

Purified protein of interest (1-4 µM final concentration)

-

TNP-ATP stock solution (e.g., 0.64 mM in water, pH 7.0)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.0-7.5)

-

96-well, black, flat-bottom microplates

-

Microplate reader with fluorescence detection capabilities

-

Control non-binding protein (e.g., lysozyme)

Procedure:

-

Prepare control wells: In triplicate, pipette 200 µL of assay buffer into three wells (buffer control). In another three wells, pipette 200 µL of a control protein solution (e.g., 4 µM lysozyme).

-

Prepare experimental wells: In triplicate, pipette 200 µL of your protein of interest solution (1-4 µM) into three wells.

-

Add TNP-ATP: Add the appropriate volume of TNP-ATP stock solution to all wells to achieve the desired final concentration (e.g., 1.6 µL of a 0.64 mM stock for a final concentration of 5 µM).

-

Incubate: Gently shake the plate for a few minutes at room temperature to ensure mixing.

-

Measure fluorescence: Place the microplate in the reader. Set the excitation wavelength to 410 nm and the emission wavelength to the expected peak for the bound state (e.g., 540 nm), or perform an emission scan from 500 nm to 600 nm.[1]

-

Data Analysis: Subtract the average fluorescence of the buffer and/or lysozyme (B549824) control wells from the experimental wells to correct for background fluorescence.

Visualizing the Process and Concepts

To better illustrate the principles and workflows described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of TNP-ATP Fluorescence Enhancement.

Caption: Experimental Workflow for TNP-ATP Binding Assay.

Caption: Logical Relationship of Fluorescence Change.

Conclusion

TNP-ATP serves as a powerful and convenient fluorescent probe for characterizing protein-ATP interactions. The significant increase in fluorescence intensity and the accompanying blue shift upon binding provide a clear and quantifiable signal that can be leveraged to determine binding affinities, study enzyme kinetics, and screen for inhibitors of ATP-binding proteins. While it is important to be aware of the potential for the TNP moiety to influence binding affinity compared to native ATP, the ease of use and the wealth of information that can be obtained make TNP-ATP an essential tool in the arsenal (B13267) of researchers in basic science and drug discovery.[3][4]

References

- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNP-ATP - Wikipedia [en.wikipedia.org]

- 3. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorescent Probe TNP-ATP: A Technical Guide for Researchers

An In-depth Technical Guide on 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine (B11128) 5'-Triphosphate (TNP-ATP) as a Fluorescent Analog of Adenosine Triphosphate for Researchers, Scientists, and Drug Development Professionals.

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and pharmacology.[1][2] For over five decades, researchers have utilized TNP-ATP to investigate the interactions between ATP and a vast array of proteins, including kinases, ATPases, and ion channels.[1][2] Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety, which is attached to the ribose sugar of ATP.[1] This guide provides a comprehensive overview of the properties of TNP-ATP, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug discovery.

When TNP-ATP is in an aqueous solution, its fluorescence is relatively weak.[2] However, upon binding to the ATP-binding pocket of a protein, the fluorescence intensity of TNP-ATP often increases significantly, and the emission maximum undergoes a blue shift to shorter wavelengths.[1][3] These spectral changes provide a robust signal for monitoring ATP binding and can be used to determine binding affinities, study enzyme kinetics, and screen for inhibitors.[1][4]

Core Properties of TNP-ATP

The TNP fluorophore is derived from picric acid and is conjugated to the ribose moiety of ATP.[1][2] This modification allows the molecule to retain its ability to interact with ATP-binding sites, and in many cases, it can still be hydrolyzed by ATPases.[1] The key characteristics of TNP-ATP are summarized below.

Photophysical Properties

The fluorescence of TNP-ATP is highly sensitive to the polarity and viscosity of its local environment.[1][5] In aqueous solution at neutral pH, TNP-ATP exhibits two absorption maxima at approximately 408 nm and 470 nm, with a fluorescence emission maximum around 561 nm.[1][2] Upon binding to a protein, the environment of the TNP group becomes more hydrophobic, leading to an increase in fluorescence quantum yield and a blue shift in the emission wavelength, typically to the 530-560 nm range.[2][4]

| Property | Value (in aqueous solution) | Value (protein-bound) | Reference |

| Excitation Maxima (λex) | 408 nm, 470 nm | ~403-410 nm | [1][2][6] |

| Emission Maximum (λem) | ~561 nm | ~538-547 nm (blue-shifted) | [1][2][6] |

| Fluorescence Intensity | Low | 3 to 5-fold increase | [3] |

Chemical and Binding Properties

TNP-ATP is a competitive antagonist for certain receptors, notably the P2X receptor family, where it can exhibit high affinity.[7][8] It is important to note that the TNP moiety can sometimes enhance the binding affinity of the analog for a protein compared to ATP itself.[1] This characteristic should be considered when interpreting quantitative binding data. The absorbance of TNP-ATP is also pH-sensitive, with absorbance increasing with higher pH.[1]

Key Applications and Experimental Protocols

TNP-ATP is a versatile tool with a broad range of applications in studying ATP-binding proteins. The following sections provide detailed protocols for some of the most common experimental uses.

Determination of Binding Affinity (Kd)

A primary application of TNP-ATP is to determine the dissociation constant (Kd) of its interaction with a protein. This is typically achieved by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP and monitoring the change in fluorescence.

Experimental Protocol: Cuvette-Based Titration

-

Preparation of Reagents:

-

Instrumentation Setup:

-

Measurement:

-

To a cuvette, add 2 mL of the assay buffer and a magnetic stir bar.[3]

-

Add the protein of interest to the cuvette to a final concentration in the low micromolar range (e.g., 1-4 µM).[3]

-

Sequentially add small aliquots of the TNP-ATP stock solution to the cuvette.

-

After each addition, allow the system to equilibrate with gentle stirring and record the fluorescence emission spectrum.[3]

-

As a control, perform a parallel titration of TNP-ATP into the buffer without the protein to correct for background fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence from the experimental values.

-

Plot the change in fluorescence intensity at the emission maximum (e.g., 540 nm) as a function of the TNP-ATP concentration.

-

Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.

-

High-Throughput Screening (HTS) for Inhibitors

TNP-ATP is well-suited for high-throughput screening of compound libraries to identify inhibitors of ATP-binding proteins. This is typically performed in a microplate format.

Experimental Protocol: Microplate-Based Displacement Assay

-

Preparation of Reagents:

-

Prepare assay buffer, TNP-ATP stock solution, and protein stock solution as described above.

-

Dissolve library compounds in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a microplate, add the protein and TNP-ATP to achieve a pre-equilibrated complex that gives a high fluorescence signal.

-

Add library compounds to the wells. Include controls with a known inhibitor (e.g., unlabeled ATP) and a vehicle control (e.g., DMSO).[4]

-

-

Measurement:

-

Data Analysis:

-

A decrease in fluorescence intensity indicates that the compound has displaced TNP-ATP from the protein's binding site.

-

Calculate the percent inhibition for each compound relative to the controls.

-

Promising "hits" can be further characterized by determining their IC50 or Ki values.

-

Investigating P2X Receptor Antagonism

TNP-ATP is a potent antagonist of several P2X receptor subtypes and can be used to study their pharmacology.[7][8]

Experimental Protocol: Electrophysiology or Calcium Imaging

-

Cell Preparation:

-

Use cells expressing the P2X receptor of interest (e.g., recombinant cell lines or primary neurons).

-

-

Measurement:

-

For electrophysiology, use techniques like whole-cell patch-clamp to measure ion channel currents evoked by a P2X receptor agonist (e.g., α,β-methylene ATP).[8]

-

For calcium imaging, load cells with a calcium-sensitive dye and measure changes in intracellular calcium in response to agonist application.

-

Apply the P2X agonist in the presence and absence of varying concentrations of TNP-ATP.

-

-

Data Analysis:

-

Determine the inhibitory effect of TNP-ATP on the agonist-evoked response.

-

Calculate the IC50 value for TNP-ATP antagonism.

-

Schild analysis can be used to determine if the antagonism is competitive.[8]

-

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of TNP-ATP with various proteins.

Dissociation Constants (Kd) of TNP-ATP for Various Proteins

| Protein | Kd (µM) | Comments | Reference |

| Selenophosphate Synthetase (SPS) | See Table 1 in[1] | Binds with high affinity. | [1] |

| Pyruvate Carboxylase (PC) | See Table 1 in[1] | [1] | |

| CASK (pseudokinase) | 563 | Weak affinity. | [9] |

| STRADα (pseudokinase) | 1.1 | Binds with higher affinity than ATP. | [9] |

| PhoQ catalytic domain (PhoQcat) | ~150 | Titration of PhoQcat into TNP-ATP. | [4] |

Inhibition Constants (IC50) of TNP-ATP for P2X Receptors

| P2X Receptor Subtype | IC50 (nM) | Comments | Reference |

| P2X1 | 6 | Potent antagonist. | [6] |

| P2X3 | 0.9 | Potent antagonist. | [6] |

| P2X2/3 | 3-7 | Potent antagonist. | [6][8] |

| P2X2 | 2000 | Lower potency. | [6] |

| P2X4 | 15200 | Lower potency. | [6] |

| P2X7 | >30000 | Very low potency. | [6] |

FRET Applications

TNP-ATP can also serve as an acceptor molecule in Förster Resonance Energy Transfer (FRET) experiments.[1][2] When paired with a suitable donor fluorophore, such as Mant-ATP, FRET can be used to measure distances and conformational changes within proteins.[10] For instance, FRET studies have been used to determine the distance between the active site and other specific sites on the myosin head.[10]

Limitations and Considerations

While TNP-ATP is a powerful tool, it is essential to be aware of its limitations. The presence of the bulky TNP group means that the binding affinity and kinetics of TNP-ATP may differ from those of native ATP.[3] In some cases, the TNP moiety itself can interact with the protein, leading to enhanced binding affinity that may not reflect the true affinity for ATP.[1] Therefore, it is often advisable to confirm key findings using complementary methods, such as competition assays with unlabeled ATP.[1] Additionally, the fluorescence of TNP-ATP is sensitive to pH and salt concentrations, which should be carefully controlled in experiments.[1][11]

Conclusion

TNP-ATP remains a cornerstone fluorescent probe for studying ATP-protein interactions. Its environmentally sensitive fluorescence provides a versatile and robust readout for a wide range of applications, from fundamental enzymology to high-throughput drug screening. By understanding its properties and employing the detailed protocols outlined in this guide, researchers can effectively leverage TNP-ATP to gain valuable insights into the roles of ATP in biological systems.

References

- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNP-ATP - Wikipedia [en.wikipedia.org]

- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TNP-ATP BIOLOG Life Science Institute [biolog.de]

- 6. caymanchem.com [caymanchem.com]

- 7. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Fluorescence changes of a label attached near the myosin active site on nucleotide binding in rat skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Absorbance Spectra of TNP-ATP Triethylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine (B11128) 5'-Triphosphate (TNP-ATP) triethylammonium (B8662869) salt. It is designed to be a valuable resource for researchers utilizing this fluorescent ATP analog in studies of protein-ATP interactions, particularly in the context of drug discovery and development.

Introduction

TNP-ATP is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for investigating the interactions between ATP and various proteins, including kinases, ATPases, and purinergic receptors.[1] Its utility stems from the sensitivity of its absorbance and fluorescence spectra to the surrounding environment.[1][2] When TNP-ATP binds to a protein, changes in the polarity and viscosity of its local environment often lead to significant alterations in its spectral properties, providing a measurable signal for binding events.[1][2] The triethylammonium salt form of TNP-ATP is commonly used, particularly in studies involving P2X receptors, where it acts as a potent antagonist.

Spectroscopic Properties of TNP-ATP

The absorbance spectrum of TNP-ATP is characterized by contributions from both the adenine (B156593) base and the trinitrophenyl (TNP) moiety. The adenine component exhibits a typical absorption maximum around 259-260 nm.[3][4] The TNP group, which is responsible for the visible color and fluorescence of the molecule, displays two prominent absorption bands in the visible region.[1][3][4]

The spectral properties of TNP-ATP are highly dependent on the pH of the solution. The absorbance of the TNP moiety increases with increasing pH.[1][4] This is attributed to the ionization of the chromophore.[5]

Table 1: Quantitative Spectroscopic Data for TNP-ATP

| Property | Value | Conditions | Reference(s) |

| Absorption Maxima (λmax) | 259 nm, 408 nm, 470 nm | Tris-HCl buffer, pH 7.5 | [3] |

| Molar Extinction Coefficient (ε) at 408 nm | 26,400 L·mol⁻¹·cm⁻¹ | Tris-HCl buffer, pH 7.5 | [3] |

| Molar Extinction Coefficient (ε) at 470 nm | 18,500 L·mol⁻¹·cm⁻¹ | Tris-HCl buffer, pH 7.5 | [3] |

| Isosbestic Point | 339 nm | Varying pH | [5] |

| Excitation Maximum (λex) | 403 nm, 408 nm | Aqueous solution | [6] |

| Emission Maximum (λem) | 547 nm, 561 nm | Aqueous solution | [6] |

Note: The spectroscopic properties of TNP-ATP in a buffered aqueous solution are primarily determined by the TNP-ATP molecule itself. The triethylammonium counter-ion is not expected to significantly influence the absorbance spectrum in a dilute solution.

Experimental Protocol: Measurement of TNP-ATP Absorbance Spectrum

This protocol outlines the steps for preparing a sample of TNP-ATP triethylammonium salt and measuring its absorbance spectrum using a UV-Vis spectrophotometer.

Materials:

-

TNP-ATP triethylammonium salt

-

Appropriate buffer solution (e.g., 10 mM Tris-HCl, pH 7.5)

-

UV-transparent cuvettes (e.g., quartz)

-

Calibrated UV-Vis spectrophotometer

-

Micropipettes and sterile, nuclease-free tips

Procedure:

-

Preparation of TNP-ATP Stock Solution:

-

Allow the vial of TNP-ATP triethylammonium salt to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a stock solution of known concentration (e.g., 1 mM) by dissolving the appropriate amount of TNP-ATP in the chosen buffer. Mix thoroughly by vortexing.

-

Note: TNP-ATP solutions are light-sensitive and should be protected from light as much as possible.

-

-

Preparation of Working Solution:

-

Dilute the stock solution with the same buffer to a final concentration suitable for absorbance measurement. A typical concentration for spectral scanning is in the low micromolar range (e.g., 10-50 µM), aiming for a maximum absorbance between 0.5 and 1.5 AU.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 230 nm to 600 nm).

-

Set the slit width to an appropriate value (e.g., 1-2 nm).

-

-

Blank Measurement:

-

Fill a clean, UV-transparent cuvette with the buffer solution used to prepare the TNP-ATP working solution.

-

Place the cuvette in the spectrophotometer and record a baseline or "zero" spectrum. This will subtract the absorbance of the buffer and the cuvette itself from the subsequent sample measurement.

-

-

Sample Measurement:

-

Empty the cuvette, rinse it with a small amount of the TNP-ATP working solution, and then fill it with the working solution.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the path length of the cuvette and the concentration of the solution are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Absorbance Measurement

P2X Receptor Signaling Pathway and Antagonism by TNP-ATP

TNP-ATP is a potent and selective antagonist of several P2X receptor subtypes, which are ligand-gated ion channels activated by extracellular ATP.[7] Upon binding of ATP, P2X receptors open a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux results in membrane depolarization and the initiation of various downstream signaling cascades.[8][9] TNP-ATP competitively binds to the ATP binding site on the P2X receptor, preventing its activation by ATP and thereby inhibiting the downstream signaling events.[10][11]

Conclusion

This technical guide provides essential information on the absorbance spectra of TNP-ATP triethylammonium salt for researchers in drug development and related scientific fields. The provided data tables, detailed experimental protocol, and visual diagrams of the experimental workflow and the relevant signaling pathway are intended to facilitate the effective use of this important research tool. Understanding the spectroscopic properties of TNP-ATP and its mechanism of action is crucial for the design and interpretation of experiments aimed at characterizing ATP-binding proteins and developing novel therapeutics targeting these interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. P2X purinoreceptor - Wikipedia [en.wikipedia.org]

- 3. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An investigation into the influence of counterion on the properties of some amorphous organic salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. TNP-ATP triethylammonium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Probe: A Technical Guide to TNP-ATP Triethylammonium Salt in Nucleotide-Binding Protein Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), supplied as a triethylammonium (B8662869) salt, is a highly valuable chromophoric and fluorescent analog of adenosine 5'-triphosphate (ATP). Its ability to substitute for ATP in interactions with a wide array of nucleotide-binding proteins, coupled with its environment-sensitive fluorescence, has established it as a cornerstone tool in biochemistry and pharmacology.[1][2] This technical guide provides an in-depth overview of TNP-ATP's properties, applications, and detailed methodologies for its use in studying nucleotide-binding proteins, aimed at facilitating its effective implementation in research and drug discovery.

When unbound in aqueous solutions, TNP-ATP exhibits weak fluorescence.[3] However, upon binding to the hydrophobic environment of a protein's nucleotide-binding pocket, its fluorescence intensity can increase dramatically, often accompanied by a blue shift in its emission maximum.[2][4] This property is the foundation of its utility in various assays to determine binding affinities, study enzyme kinetics, and screen for inhibitors.[5][6] Furthermore, TNP-ATP is a potent antagonist of P2X receptors, making it a critical pharmacological tool for dissecting purinergic signaling pathways.[7]

Core Properties and Data Presentation

The utility of TNP-ATP as a research tool is defined by its distinct spectral and binding characteristics. These quantitative parameters are crucial for experimental design and data interpretation.

Fluorescent and Spectroscopic Properties

TNP-ATP's fluorescence is highly sensitive to the polarity of its environment, a characteristic that is exploited in binding assays.[8] In an aqueous buffer, it has an emission maximum at approximately 561 nm.[3] Upon binding to a protein, this peak can shift to shorter wavelengths (blue shift), for instance, to around 540 nm.[2]

| Property | Value (in aqueous buffer) | Value (Bound to Protein) | Reference(s) |

| Excitation Wavelength (λex) | 408 nm, 470 nm | ~410 nm | [3][4] |

| Emission Wavelength (λem) | ~561 nm | ~530-550 nm (blue-shifted) | [2][3] |

| Molar Extinction Coefficient (ε) at pH 7.5 | 26,400 M⁻¹cm⁻¹ at 408 nm; 18,500 M⁻¹cm⁻¹ at 470 nm | Not applicable | [1] |

Binding Affinities (Kd) for Various Proteins

TNP-ATP often exhibits a significantly higher binding affinity (lower Kd value) for nucleotide-binding proteins compared to ATP itself. This enhanced affinity can be advantageous in competition assays.[4]

| Protein/Enzyme | Kd for TNP-ATP | Kd for ATP | Reference(s) |

| CASK (mutant) | 1.1 µM | 30-100 fold higher | [2][8] |

| Insulin-Degrading Enzyme (IDE) | 1.15 µM | 1.3 mM (Ki) | [9] |

| CheA (high-affinity site) | 1.6 µM | Not specified | [10] |

| Selenophosphate Synthetase (SPS) | Catalytically active site Kd reported | Not specified | [10] |

| Myosin ATPase | Binding investigated | Not specified | [4] |

Antagonist Activity at P2X Receptors (IC50)

TNP-ATP is a potent and selective antagonist for several P2X receptor subtypes, making it a valuable tool for their characterization.

| P2X Receptor Subtype | IC50 of TNP-ATP | Reference(s) |

| P2X1 | 6 nM | [11] |

| P2X3 | 0.9 nM | [11] |

| P2X2/3 (heteromeric) | 3-7 nM | [7] |

| P2X2 | >1000 nM | |

| P2X4 | >1000 nM | |

| P2X7 | >1000 nM |

Key Experimental Protocols

The following are detailed methodologies for common experiments utilizing TNP-ATP.

Protocol 1: Determination of Protein-TNP-ATP Binding Affinity (Direct Titration)

This protocol determines the dissociation constant (Kd) of TNP-ATP for a target protein by measuring the increase in fluorescence upon binding.

Materials:

-

TNP-ATP triethylammonium salt stock solution (e.g., 6.4 mM)

-

Purified nucleotide-binding protein of interest (1-4 µM final concentration)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2[2]

-

Spectrofluorometer (cuvette-based or microplate reader)

-

Magnetic stir bar and stirrer (for cuvette-based assays)

-

Low-volume fluorescence cuvette or black 96-well microplate

Procedure (Cuvette-based):

-

Place a magnetic stir bar in the cuvette and add 2 mL of Assay Buffer.

-

Add a small volume of the TNP-ATP stock solution to achieve a final concentration of approximately 5 µM (e.g., 1.6 µL of a 6.4 mM stock).[2]

-

Place the cuvette in the spectrofluorometer and start stirring.

-

Set the excitation wavelength to 410 nm and scan the emission from 500 nm to 600 nm. Record the fluorescence spectrum of free TNP-ATP. The peak should be at approximately 561 nm.[2]

-

To a fresh cuvette, add 2 mL of the protein solution (e.g., 1-4 µM in Assay Buffer).

-

Add the same amount of TNP-ATP as in step 2 (to a final concentration of 5 µM).

-

Immediately place the cuvette in the spectrofluorometer and record the emission spectrum under the same conditions.

-

Observe the increase in fluorescence intensity and the blue shift of the emission maximum (e.g., to ~540 nm), which indicates binding.[2]

-

For Kd determination, perform a saturation binding experiment by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP.

-

Plot the change in fluorescence intensity against the TNP-ATP concentration and fit the data to a one-site binding equation using appropriate software (e.g., GraphPad Prism) to calculate the Kd.[2]

Protocol 2: Competitive Binding (Displacement) Assay

This assay is used to determine the binding affinity (Ki) of a non-fluorescent ligand (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace bound TNP-ATP.

Materials:

-

All materials from Protocol 1

-

Unlabeled competitor ligand (e.g., ATP, ADP, or a test inhibitor) stock solution

Procedure:

-

Prepare a solution containing the protein of interest (e.g., 1 µM) and TNP-ATP at a concentration near its Kd (determined in Protocol 1) in Assay Buffer. Allow the mixture to equilibrate.

-

Measure the initial fluorescence of the protein-TNP-ATP complex as described in Protocol 1 (excitation at 410 nm, emission at the peak wavelength of the bound form, e.g., 540 nm).

-

Add increasing concentrations of the competitor ligand to the solution.

-

After each addition, allow the system to reach equilibrium and measure the fluorescence intensity.

-

The displacement of TNP-ATP by the competitor will result in a decrease in fluorescence.[3]

-

Plot the fluorescence intensity against the logarithm of the competitor concentration.

-

Fit the resulting dose-response curve using a suitable competition binding equation (e.g., Cheng-Prusoff equation) to determine the IC50 of the competitor.[12] The Ki can then be calculated from the IC50 and the Kd of TNP-ATP.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding the complex interactions and experimental procedures involving TNP-ATP.

P2X Receptor Signaling Pathway

Extracellular ATP is a key signaling molecule that activates P2X receptors, which are ligand-gated ion channels.[13] This activation leads to an influx of cations (Na⁺ and Ca²⁺) and subsequent downstream signaling cascades.[14] TNP-ATP acts as a competitive antagonist, blocking these effects.

References

- 1. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNP-ATP - Wikipedia [en.wikipedia.org]

- 4. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. shop.carnabio.com [shop.carnabio.com]

- 13. P2X purinoreceptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Unveiling Molecular Interactions: A Technical Guide to the Key Differences Between TNP-ATP and ATP in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is a cornerstone of cellular bioenergetics and signaling. To dissect its multifaceted roles, researchers often turn to molecular mimics. Among these, 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) has emerged as a powerful fluorescent analog. This technical guide provides an in-depth exploration of the core differences between TNP-ATP and its native counterpart, ATP, in the context of biological assays. We delve into their structural and spectral properties, compare their binding affinities and enzymatic kinetics, and provide detailed protocols for key experimental applications. This guide aims to equip researchers with the knowledge to effectively leverage TNP-ATP as a tool to investigate ATP-dependent processes and to facilitate drug discovery efforts targeting ATP-binding proteins.

Introduction: The Need for an ATP Analog

ATP is the universal energy currency of the cell and a critical signaling molecule involved in a vast array of physiological processes.[1][2] Studying the intricate interactions of ATP with proteins such as kinases, ATPases, and receptors is fundamental to understanding cellular function and disease. However, the inherent lack of fluorescence in ATP presents a significant challenge for its direct observation in many experimental settings. This limitation has spurred the development of fluorescent ATP analogs, with TNP-ATP being a prominent and widely utilized tool.[3][4]

TNP-ATP is a derivative of ATP where a trinitrophenyl (TNP) group is attached to the ribose moiety.[4] This modification endows the molecule with intrinsic fluorescence, a property absent in ATP, allowing for real-time monitoring of its binding to proteins and its role in enzymatic reactions.[5][6] This guide will elucidate the key distinctions between TNP-ATP and ATP, providing a comprehensive resource for researchers employing this valuable molecular probe.

Structural and Spectral Differences

The primary distinction between ATP and TNP-ATP lies in the presence of the bulky, chromophoric trinitrophenyl group on the 2' and 3' positions of the ribose sugar in TNP-ATP. This structural modification is the source of its unique spectral properties.

| Property | ATP | TNP-ATP |

| Structure | Adenosine 5'-triphosphate | 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate |

| Key Structural Difference | Unmodified ribose sugar | Trinitrophenyl group attached to the ribose moiety |

| Fluorescence | Non-fluorescent | Fluorescent |

| Excitation Wavelength (λex) | N/A | ~408 nm and ~470 nm[4] |

| Emission Wavelength (λem) | N/A | ~561 nm in aqueous solution[4] |

The fluorescence of TNP-ATP is highly sensitive to its local environment. In an aqueous solution, its fluorescence is relatively weak. However, upon binding to the often hydrophobic ATP-binding pocket of a protein, a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum are typically observed.[4][5] This phenomenon is the basis for many of its applications in studying protein-ligand interactions.

Comparative Quantitative Data

The addition of the TNP group can influence the binding affinity and kinetics of the molecule compared to native ATP. It is crucial for researchers to be aware of these differences when interpreting experimental data.

Binding Affinity (Dissociation Constant, Kd)

TNP-ATP often exhibits a higher binding affinity (lower Kd) for many proteins compared to ATP. This enhanced affinity is thought to be due to additional interactions between the TNP moiety and the protein's binding pocket.[3][4]

| Protein | Kd for ATP (µM) | Kd for TNP-ATP (µM) | Fold Difference (ATP/TNP-ATP) | Reference |

| CheA (E. coli) | ~500 | ~1.0 | ~500 | [5] |

| CASK (Human) | ~1000 | ~0.563 | ~1776 | [5][7] |

| P2X2/3 Receptor (Rat) | - | 0.003 - 0.006 (IC50) | - | [6] |

Note: The table presents a selection of reported values and the actual differences can vary depending on the specific protein and experimental conditions.

Enzyme Kinetics (Km and Vmax)

While TNP-ATP can act as a substrate for some enzymes, its kinetic parameters often differ from those of ATP. In many cases, TNP-ATP acts as a competitive or non-competitive inhibitor of ATP-dependent enzymes.[5][8]

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Reference |

| c-Abl Kinase | ATP | 142 - 152 | 0.256 - 0.505 (nM/s) | [9] |

| CD39/NTPDase1 | ATP | - | - | [10] |

| CD39/NTPDase1 | ADP | - | - | [10] |

Comprehensive comparative data for Km and Vmax of TNP-ATP as a substrate is limited in the literature, as it is more commonly used as a fluorescent probe for binding studies or as an inhibitor.

Experimental Protocols and Applications

TNP-ATP is a versatile tool employed in a variety of biological assays to probe ATP-dependent processes.

Fluorescence Spectroscopy for Binding Affinity Determination

This is the most common application of TNP-ATP, leveraging the change in its fluorescence upon binding to a protein to determine the dissociation constant (Kd).

Detailed Methodology: [5]

-

Reagents and Equipment:

-

Purified protein of interest

-

TNP-ATP stock solution (e.g., 1 mM in water, pH 7.0)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette

-

-

Procedure:

-

Set the fluorometer to the excitation wavelength of TNP-ATP (e.g., 408 nm) and record the emission spectrum (e.g., from 500 to 600 nm).

-

To a cuvette containing assay buffer, add a known concentration of the protein of interest.

-

Titrate small aliquots of the TNP-ATP stock solution into the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence intensity at the emission maximum after each addition.

-

Correct the fluorescence data for dilution and inner filter effects if necessary.

-

Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.

-

TNP-ATP Displacement Assay for Screening Inhibitors

This assay is a powerful tool for high-throughput screening (HTS) of compounds that compete with ATP for binding to a target protein.[11]

Detailed Methodology: [11]

-

Reagents and Equipment:

-

Purified protein of interest

-

TNP-ATP

-

Compound library

-

Assay buffer

-

Multi-well plates (e.g., 384-well black plates)

-

Plate reader with fluorescence detection capabilities

-

-

Procedure:

-

Determine the optimal concentrations of protein and TNP-ATP that give a robust fluorescence signal.

-

In a multi-well plate, add the protein and TNP-ATP to each well.

-

Add the test compounds from the library to the wells. Include appropriate controls (e.g., no compound, known inhibitor).

-

Incubate the plate to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity in each well using the plate reader.

-

A decrease in fluorescence intensity indicates that the test compound has displaced TNP-ATP from the protein's binding site.

-

Hits can be further characterized by determining their IC50 values.

-

Fluorescence Resonance Energy Transfer (FRET) Assays

TNP-ATP can serve as an excellent FRET acceptor due to its broad absorption spectrum that overlaps with the emission spectra of many common FRET donors (e.g., tryptophan residues in proteins, or fluorescently labeled proteins).[6][12] This allows for the measurement of distances and conformational changes within a protein or protein complex.

Detailed Methodology:

-

Reagents and Equipment:

-

A system with a FRET donor (e.g., a protein with intrinsic tryptophan fluorescence or a protein labeled with a donor fluorophore).

-

TNP-ATP (as the FRET acceptor).

-

Fluorometer capable of measuring FRET.

-

-

Procedure:

-

Excite the donor fluorophore at its specific excitation wavelength.

-

Measure the emission spectrum of the donor in the absence of TNP-ATP.

-

Add TNP-ATP to the system.

-

Measure the emission spectrum again. A decrease in the donor's fluorescence intensity and/or the appearance of sensitized emission from TNP-ATP (if it becomes fluorescent upon accepting energy) indicates that FRET is occurring.

-

The efficiency of FRET can be calculated and used to determine the distance between the donor and acceptor.

-

Signaling Pathway and Workflow Visualizations

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding and communication. The following diagrams are generated using the Graphviz DOT language.

P2X Receptor Signaling Pathway

P2X receptors are ATP-gated ion channels. TNP-ATP is a potent antagonist of several P2X receptor subtypes and is used to probe their function.[11][13][14]

Generic Kinase Signaling Cascade

Kinases are a major class of ATP-dependent enzymes. TNP-ATP is widely used to study kinase-ATP interactions and to screen for kinase inhibitors.[5][15][16]

Experimental Workflow: Binding Affinity Determination

The following diagram outlines the workflow for determining the binding affinity of a protein for TNP-ATP using fluorescence spectroscopy.

Limitations and Considerations

While TNP-ATP is an invaluable tool, it is essential to be aware of its limitations:

-

Altered Affinity and Kinetics: As highlighted in the data tables, the binding affinity and enzymatic kinetics of TNP-ATP can differ significantly from ATP.[3][4][7] Therefore, results obtained using TNP-ATP should be interpreted with caution and, where possible, validated with other methods.

-

Steric Hindrance: The bulky TNP group can cause steric hindrance, potentially altering the binding mode or preventing binding to some ATP-binding sites.

-

Photostability: Like all fluorophores, TNP-ATP is susceptible to photobleaching, which needs to be considered in long-duration imaging experiments.

-

Inner Filter Effect: At high concentrations, TNP-ATP can absorb the excitation and/or emitted light, leading to non-linear fluorescence responses.[6]

Conclusion

TNP-ATP serves as a powerful fluorescent analog of ATP, enabling researchers to investigate a wide range of ATP-dependent biological processes with high sensitivity. Its unique spectral properties, which change upon binding to proteins, make it an ideal probe for studying protein-ligand interactions, screening for inhibitors, and elucidating complex signaling pathways. However, the structural modification that confers fluorescence also leads to altered binding affinities and enzymatic kinetics compared to native ATP. A thorough understanding of these key differences, as detailed in this guide, is paramount for the robust design and accurate interpretation of experiments utilizing this versatile molecular tool. By carefully considering its properties and limitations, researchers can continue to leverage TNP-ATP to unravel the intricate roles of ATP in health and disease, ultimately advancing the frontiers of biological science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. A Mechanism of Intracellular P2X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescent Nucleotide Base Analogs as Probes of Nucleic Acid Structure, Dynamics and Interactions | NIST [nist.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. P2X purinoreceptor - Wikipedia [en.wikipedia.org]

- 15. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 16. Kinase signaling cascades: an updated mechanistic landscape - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molar Extinction Coefficient of TNP-ATP Triethylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), a crucial fluorescent analog of adenosine (B11128) triphosphate (ATP). TNP-ATP serves as a valuable tool in biochemical and pharmacological research, particularly for studying ATP-binding proteins and purinergic signaling. Its utility stems from the significant changes in its fluorescent properties upon binding to proteins, making it an excellent probe for investigating enzyme kinetics, protein-ligand interactions, and as an antagonist for certain receptors. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and visual representations of its application in experimental workflows and signaling pathways.

Quantitative Spectroscopic Data

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. For TNP-ATP, this value is highly dependent on the pH and buffer composition of the solution.[1][2] The data below has been compiled from various suppliers and literature sources.

| Wavelength (λmax) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Buffer Conditions | Salt Form | Reference |

| 259 nm | 25,000 | Tris-HCl, pH 7.5 | Not Specified | [3] |

| 408 nm | 26,400 | Tris-HCl, pH 7.5 | Not Specified | [3] |

| 470 nm | 18,500 | Tris-HCl, pH 7.5 | Not Specified | [3] |

| 408 nm | 26,400 | pH 8.0 | Sodium | [4] |

Note: The triethylammonium (B8662869) salt is expected to have spectroscopic properties very similar to the sodium salt or the free acid in a buffered solution.

Experimental Protocol: Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient is based on the Beer-Lambert Law, which states a linear relationship between absorbance and the concentration of an absorbing species.

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the molar concentration of the substance (mol·L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

Materials:

-

TNP-ATP triethylammonium salt (high purity, ≥95%)[5]

-

Spectrophotometer capable of UV-Vis measurements

-

Quartz cuvettes (1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Buffer of choice (e.g., Tris-HCl, HEPES, PBS at a specific pH)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of TNP-ATP triethylammonium salt.

-

Dissolve the weighed solid in a precise volume of the desired buffer in a volumetric flask to create a concentrated stock solution. The molecular weight for the triethylammonium salt form (C₁₆H₁₃N₈O₁₉P₃ • 4C₆H₁₆N) is 1123.04 g/mol .[5]

-

Calculate the exact molar concentration of this stock solution.

-

-

Preparation of a Dilution Series:

-

Perform a series of precise serial dilutions of the stock solution using the same buffer to obtain a range of concentrations. A series of 5-7 dilutions covering a range of absorbance values from approximately 0.1 to 1.0 is recommended.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the desired wavelength (e.g., 408 nm or 470 nm, the absorption maxima for the TNP moiety).[1]

-

Use the buffer as a blank to zero the spectrophotometer.

-

Measure the absorbance of each dilution in a 1 cm path length quartz cuvette. Ensure no air bubbles are present in the light path.

-

-

Data Analysis:

-

Plot the measured absorbance (A) on the y-axis against the known molar concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The slope of this line is equal to the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹, as the path length (l) is 1 cm.[6][7]

-